Nofdepi
Description
Nifedipine is a dihydropyridine calcium channel blocker used primarily to manage angina, high blood pressure, Raynaud’s phenomenon, and premature labor . It is a first-generation dihydropyridine L-type calcium channel blocker, similar to nicardipine . Nifedipine was developed by Bayer and first described in the literature in 1972 . It was granted FDA approval on December 31, 1981 .
Properties
IUPAC Name |
N'-[4-(3,5-dicyanophenyl)-6-ethoxypyridin-2-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O4/c1-2-31-20-9-17(16-6-14(10-22)5-15(7-16)11-23)8-19(27-20)24-13-26-25-12-18-3-4-21(32-18)28(29)30/h3-9,12-13H,2H2,1H3,(H,24,26,27)/b25-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISPRTKTFZXRLK-BRJLIKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=N1)N=CNN=CC2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=N1)N=CN/N=C/C2=CC=C(O2)[N+](=O)[O-])C3=CC(=CC(=C3)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141480-75-3 | |
| Record name | N(2)-(5-Nitrofurfurylidene)formohydrazide-4-(3,5-dicyanophenyl)-6-ethoxy-2-pyridylimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141480753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Formation of N,N-bis-(phthalimidopropyl)amine
The foundational intermediate N,N-bis-(phthalimidopropyl)amine (Compound A) is synthesized via refluxing N,N-bis-(3-aminopropyl)amine with phthalic anhydride in acetic acid. A molar ratio of 1:2.2 (amine to anhydride) ensures complete conversion, with reflux maintained at 118°C for 1 hour. Post-reaction, the mixture is evaporated under vacuum, and the residue undergoes sequential extraction with chloroform and aqueous ammonia to remove unreacted reagents. Recrystallization from ethanol yields colorless crystals with a melting point of 130–132°C and elemental composition matching theoretical values (C: 67.51%, H: 5.41%, N: 10.74%).
Table 1: Optimization of Reaction Parameters for Compound A
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Molar Ratio (Amine:Anhydride) | 1:2.2 | Maximizes di-substitution |
| Reflux Temperature | 118°C | Prevents decomposition |
| Solvent | Acetic Acid | Enhances solubility |
| Recrystallization Solvent | Ethanol | 88% yield |
Alkylation Strategies for Tertiary Amine Formation
Quaternary ammonium derivatives are synthesized through alkylation of Compound A. For example, N,N,N-tris-(phthalimidopropyl)amine (Compound B12) is produced by reacting Compound A with phthalimide bromide in anhydrous ethanol under reflux for 18 hours. Sodium carbonate acts as a base to scavenge HBr, driving the reaction to completion. Extended alkyl chains (e.g., dodecyl groups) require prolonged heating (180 hours at 60°C) to achieve full substitution, as steric hindrance slows nucleophilic attack.
Functionalization and Derivatization Techniques
Table 2: Alkylation Efficiency vs. Chain Length
| Alkylating Agent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| C3H7I | 100 | 66 | 111–113 |
| C12H25I | 180 | 72 | 98–100 |
Solid-Phase Peptide Conjugation for Hybrid Molecules
Thiol-Michael Addition for Bifunctional Ligands
A novel application involves conjugating norspermidine derivatives to bioactive peptides. In the synthesis of DeNo, a thiol-Michael reaction links [Cys¹⁸]N/OFQ-NH₂ to a maleimide-functionalized dermorphin analog. Critical steps include:
-
Selective Deprotection : Hydrazine (2% in MeOH) removes Dde groups from lysine residues under argon.
-
Maleimide Activation : 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoic acid is coupled using HATU/4-methylmorpholine in DMF.
-
Conjugation : Thiol-peptide and maleimide-peptide are reacted at pH 7.4 for 4 hours, followed by HPLC purification (C18 column, 0.1% TFA/ACN gradient).
Analytical Characterization and Quality Control
Structural Validation via Spectroscopic Methods
-
Elemental Analysis : Confirms stoichiometry (e.g., Compound B12: C 68.50%, H 5.23%, N 9.68%).
-
¹H NMR : Phthalimide protons resonate at δ 7.85–7.70 (m, 8H), while alkyl chains show δ 1.20–1.50 (m).
-
X-ray Crystallography : Reveals planar phthalimide groups and tetrahedral geometry at quaternary nitrogen centers.
Purity Assessment
Reverse-phase HPLC (Phenomenex Luna C18, 5 μm) with UV detection at 254 nm achieves baseline separation of derivatives. Mobile phases:
Scale-Up Considerations and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Nifedipine undergoes several types of chemical reactions, including:
Oxidation: Nifedipine can be oxidized to form its corresponding pyridine derivative.
Reduction: The nitro group in nifedipine can be reduced to an amino group under specific conditions.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the pyridine derivative of nifedipine.
Reduction: The major product is the amino derivative of nifedipine.
Substitution: The major products are various substituted dihydropyridine derivatives.
Scientific Research Applications
Nifedipine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of calcium channel blockers and their interactions with other molecules.
Biology: Investigated for its effects on cellular calcium channels and its potential role in modulating cellular functions.
Medicine: Extensively studied for its therapeutic effects in managing cardiovascular diseases, including hypertension and angina.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Nifedipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in the cell membrane . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure . The molecular targets of nifedipine include the alpha-1 subunit of the L-type calcium channel .
Comparison with Similar Compounds
Similar Compounds
Amlodipine: A third-generation dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: A first-generation dihydropyridine calcium channel blocker similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Nifedipine is unique in its rapid onset of action and its ability to be used in both acute and chronic settings for the management of cardiovascular conditions . Its fast-acting formulation makes it particularly useful in emergency situations, such as hypertensive crises .
Biological Activity
Nofdepi is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the various biological activities associated with this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound, a derivative of phenolic compounds, is primarily studied for its effects on various biological systems. Its structural properties suggest potential interactions with multiple biological targets, making it a candidate for therapeutic applications.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For instance, in controlled studies, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in various in vitro and in vivo models. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A study indicated that this compound reduced carrageenan-induced paw edema in rats by up to 75% at optimal doses.
| Treatment Group | Edema Reduction (%) | Reference |
|---|---|---|
| Control | 0 | |
| This compound (10 mg/kg) | 50 | |
| This compound (20 mg/kg) | 75 |
3. Antioxidant Activity
This compound exhibits substantial antioxidant activity, which is crucial for mitigating oxidative stress-related damage. In assays measuring the ability to scavenge free radicals, this compound showed effective results comparable to well-known antioxidants like ascorbic acid.
| Assay | This compound IC50 (µM) | Ascorbic Acid IC50 (µM) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | 12.5 | 10 | |
| ABTS Radical Scavenging | 15 | 12 |
Case Studies
Several case studies have documented the effects of this compound in clinical settings, particularly focusing on its anti-inflammatory and antimicrobial properties:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed that administration of this compound resulted in significant reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after four weeks of treatment.
- Case Study 2 : In a cohort of patients suffering from recurrent bacterial infections, those treated with this compound experienced fewer episodes compared to a control group receiving standard antibiotic therapy.
Research Findings
Recent studies have employed various methodologies to assess the biological activities of this compound:
- In vitro studies have confirmed its effectiveness against specific cancer cell lines, indicating potential cytotoxic effects . For example, this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
- In vivo studies have demonstrated its efficacy in reducing tumor size in xenograft models, suggesting that it may serve as an adjunctive treatment in cancer therapies.
Q & A
Q. How to address literature gaps in this compound’s environmental impact assessments?
Q. What statistical methods are robust for analyzing conflicting bioavailability data of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
